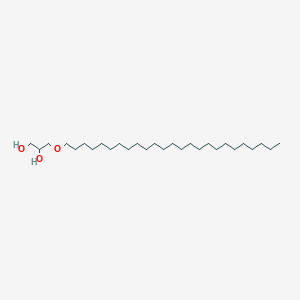
1,2-Propanediol, 3-(pentacosyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 3-(pentacosyloxy)-: is a chemical compound that belongs to the class of glycols. Glycols are alcohols with two hydroxyl groups on adjacent carbon atoms. This compound is a derivative of 1,2-propanediol, where one of the hydroxyl groups is substituted with a pentacosyloxy group. It is a colorless, viscous liquid that is miscible with water, acetone, and chloroform .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Propanediol, 3-(pentacosyloxy)- can be synthesized through the reaction of 1,2-propanediol with pentacosyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired compound after purification .
Industrial Production Methods: Industrial production of 1,2-propanediol, 3-(pentacosyloxy)- involves the reaction of propene with hydrogen peroxide in the presence of a catalyst mixture comprising a phase transfer catalyst and a heteropolytungstate. The reaction is carried out in a liquid mixture comprising an aqueous phase with a maximum pH of 6 and an organic phase. The product is then separated and purified .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Propanediol, 3-(pentacosyloxy)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
1,2-Propanediol, 3-(pentacosyloxy)- has various scientific research applications, including:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the study of biological membranes and lipid bilayers.
Medicine: It is used in the formulation of pharmaceuticals and as a carrier for drug delivery.
Industry: It is used in the production of polymers, antifreeze, and deicing solutions
Mécanisme D'action
The mechanism of action of 1,2-propanediol, 3-(pentacosyloxy)- involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The molecular targets include phospholipids and membrane proteins .
Comparaison Avec Des Composés Similaires
1,2-Propanediol (Propylene Glycol): A common glycol used in antifreeze and as a solvent.
1,3-Propanediol: Another glycol with similar properties but different applications.
Glycerol (1,2,3-Propanetriol): A trihydroxy alcohol used in food, pharmaceuticals, and cosmetics
Uniqueness: 1,2-Propanediol, 3-(pentacosyloxy)- is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific interactions with lipid bilayers and hydrophobic environments .
Propriétés
Numéro CAS |
140160-20-9 |
|---|---|
Formule moléculaire |
C28H58O3 |
Poids moléculaire |
442.8 g/mol |
Nom IUPAC |
3-pentacosoxypropane-1,2-diol |
InChI |
InChI=1S/C28H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-31-27-28(30)26-29/h28-30H,2-27H2,1H3 |
Clé InChI |
DMTCXVVOISAOIM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCOCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















